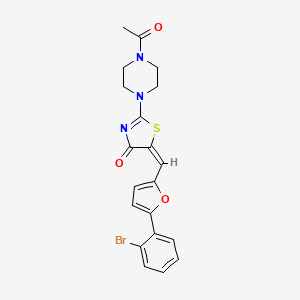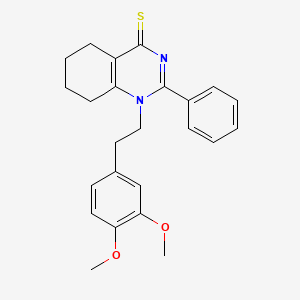
1-(3,4-二甲氧基苯乙基)-2-苯基-5,6,7,8-四氢喹唑啉-4(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a quinazoline core structure, which is a type of heterocyclic compound . It also contains a phenethyl group, which is a common moiety in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Related compounds like 3,4-Dimethoxyphenethylamine have specific physical and chemical properties, but without more information, it’s difficult to extrapolate to this compound .科学研究应用
Medicinal Chemistry and Drug Design
This compound exhibits potential in medicinal chemistry due to its structural features. Researchers have explored its pharmacological properties, including antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, antiviral, anti-inflammatory, antitumor, and anti-HIV activities . Further studies could focus on optimizing its structure for specific therapeutic targets.
Anticancer Properties
Recent investigations have revealed that related compounds, such as “1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea,” exhibit promising anticancer activity. These compounds were found to be effective against A549 cancer cells, with toxicity comparable to cisplatin . Further exploration of this tetrahydroquinazoline derivative’s anticancer potential is warranted.
Computational Modeling
Density functional theory (DFT) calculations have been employed to predict molecular properties. Theoretical modeling using DFT allows researchers to understand the compound’s geometry, vibrational frequencies, and electronic properties. Such studies aid in drug design and material development .
Heterocyclic Chemistry
The synthesis and investigation of heterocyclic compounds, including 1,2,4-triazoles and 1,2,4-triazol-3-ones, have gained prominence. These compounds exhibit diverse biological activities and are relevant for medicinal and agricultural applications. Exploring the reactivity and behavior of this tetrahydroquinazoline derivative within heterocyclic frameworks could yield valuable insights .
Structure-Activity Relationships
Researchers can explore the relationship between the compound’s structure and its biological effects. By modifying specific functional groups or substituents, scientists can optimize its activity profile. Investigating the impact of different substitutions on its pharmacological properties is essential for rational drug design .
Biochemical Mechanisms
Understanding the compound’s mode of action at the molecular level is crucial. Researchers can explore its interactions with biological targets, enzymatic pathways, and cellular processes. Investigating its binding affinity, selectivity, and potential off-target effects will enhance our knowledge of its biological relevance .
未来方向
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-21-13-12-17(16-22(21)28-2)14-15-26-20-11-7-6-10-19(20)24(29)25-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJKOSDBSNJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


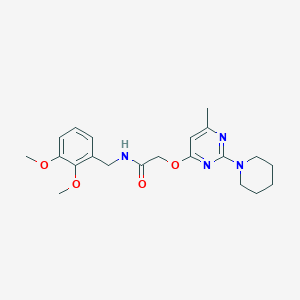
![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
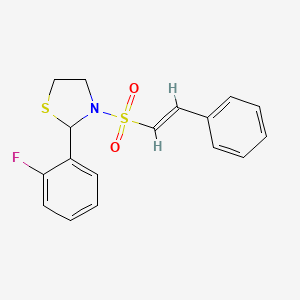
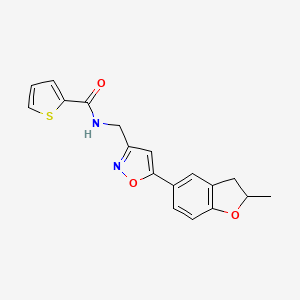
![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2816589.png)
![Methyl (E)-4-oxo-4-[4-(3-phenylbutanoyl)piperazin-1-yl]but-2-enoate](/img/structure/B2816591.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2816592.png)

![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)
![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)
